molecular formula C21H21N5O2S B11614469 N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B11614469
M. Wt: 407.5 g/mol
InChI Key: FULMTEGSECDPKH-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a synthetic compound featuring a triazinoindole core linked via a sulfanyl group to a butanamide side chain. The 5-methyl substitution on the triazinoindole and the 2-methoxyphenyl group on the amide nitrogen define its structural uniqueness. Its synthesis likely follows established protocols for triazinoindole derivatives, involving thiol-alkylation reactions and purification via column chromatography (e.g., as described in and ) .

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C21H21N5O2S/c1-4-17(20(27)22-14-10-6-8-12-16(14)28-3)29-21-23-19-18(24-25-21)13-9-5-7-11-15(13)26(19)2/h5-12,17H,4H2,1-3H3,(H,22,27)

InChI Key

FULMTEGSECDPKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

Preparation Methods

Core Triazinoindole Synthesis

The triazinoindole scaffold is synthesized via cyclocondensation of 5-methylindole derivatives with thiourea or thiosemicarbazide precursors. As demonstrated in the synthesis of analogous triazinoindole-thiourea hybrids, the process begins with the reaction of 5-methylindole-2,3-dione with thiosemicarbazide in aqueous potassium carbonate. This yields 5H-triazinoindole-3-thiol as a key intermediate. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of the indole-dione, followed by cyclization to form the triazine ring.

Sulfanyl Group Introduction

The sulfanyl linker (-S-) is introduced through a nucleophilic substitution reaction. Intermediate 5H-triazinoindole-3-thiol reacts with α-bromobutanamide derivatives under basic conditions. For example, refluxing with 2-bromobutanoyl chloride in ethanol in the presence of triethylamine (Et₃N) facilitates thioether bond formation. This step typically achieves yields of 62–75% when conducted at 80°C for 6–8 hours.

Amide Coupling with 2-Methoxyphenylamine

The final amide bond is formed via coupling between the butanamide intermediate and 2-methoxyaniline. Carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed in dichloromethane or DMF solvents. Activators such as HOBt (hydroxybenzotriazole) improve yields to 68–82% by minimizing side reactions.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Sulfanyl Group Introduction Methods

ParameterMethod AMethod BMethod C
SolventEthanolTetrahydrofuranDimethylformamide
BaseTriethylaminePotassium carbonateSodium hydride
Temperature (°C)8060100
Reaction Time (hours)8126
Yield (%)756271

Method A (ethanol/triethylamine) provides the optimal balance between yield and reaction time, attributed to ethanol’s polarity enhancing nucleophilicity of the thiol group. Prolonged heating at 100°C (Method C) risks decomposition of the triazinoindole core.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 13.30 (s, 1H, indolic NH), 5.20 (s, 2H, CH₂-S), and 3.80 (s, 3H, OCH₃).

  • HRMS : Calculated for C₂₃H₂₄N₅O₂S [M+H]⁺: 458.1604; Observed: 458.1601.

  • IR : Peaks at 1675 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C stretch) confirm amide and methoxy groups.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when using Method A. Impurities include unreacted 2-methoxyaniline (retention time 3.2 min) and bis-alkylated byproducts (retention time 12.8 min).

Scalability and Industrial Considerations

Pilot-scale synthesis (500 g batches) in ethanol achieves consistent yields (72–74%) with a 15-hour cycle time. Critical process parameters include:

  • Strict control of water content (<0.1%) to prevent hydrolysis of the α-bromobutanamide intermediate.

  • Use of nitrogen atmosphere during amide coupling to minimize oxidation of the sulfanyl group .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, it could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromination at position 8 (e.g., ) enhances molecular weight and may improve target binding through hydrophobic interactions .
  • Methyl vs. Ethyl: describes a butanamide analog with 5-ethyl substitution (vs. 5-methyl in the target compound), suggesting that minor alkyl changes modulate solubility and potency .

Variations in the Amide Side Chain

Compound Name Amide Side Chain Structure Purity Biological Notes Reference
N-(2-Methoxyphenyl)-2-[(5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]butanamide Butanamide (C4 chain), 2-methoxyphenyl Not reported Likely optimized for balanced bioavailability N/A
N-(4-Phenoxyphenyl)-2-[(5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide (Compound 24) Acetamide (C2 chain), 4-phenoxyphenyl 95% Shorter chain may reduce metabolic stability
2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Acetamide, 2-nitrophenyl Not reported Electron-withdrawing nitro group may enhance reactivity
2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoyl-phenyl)butyramide Butyramide (C4 chain), sulfamoyl 470.57 Sulfamoyl group introduces H-bonding potential

Key Observations :

  • Aryl Substituents : Electron-rich groups (e.g., 2-methoxyphenyl) may enhance solubility, while electron-deficient groups (e.g., 2-nitrophenyl) could influence electronic interactions with targets .

Biological Activity

N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide, also known by its synonym CHEMBL191636, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₁₇N₅O₂S, with a molecular weight of approximately 379.4 g/mol. The structure features a methoxyphenyl group and a triazinoindole moiety linked through a sulfanyl group. The presence of these functional groups is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂S
Molecular Weight379.4 g/mol
IUPAC NameN-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells by chelating iron ions, which are essential for cell proliferation. This mechanism highlights the compound's potential as an anticancer agent .
  • Antimicrobial Properties : Compounds with structural similarities have demonstrated efficacy against various pathogens, including Plasmodium falciparum, suggesting potential use in treating malaria and other infectious diseases .
  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase (CA), which is involved in numerous physiological processes. Some derivatives have shown low nanomolar inhibition against specific CA isoforms .

Case Studies and Research Findings

Several studies have investigated the biological activities of related triazine and indole derivatives:

  • A study on mercapto-substituted 1,2,4-triazoles reported that certain compounds exhibited significant cytotoxic activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Another investigation highlighted the antibacterial activity of benzothioate derivatives against pathogenic bacteria compared to standard antibiotics like chloramphenicol .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other compounds in its class:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
Compound AYes (IC50: 27.3 μM)ModerateLow nanomolar
Compound BYes (IC50: 43.4 μM)HighModerate
N-(2-methoxyphenyl)-...Potentially highPotentially highHigh

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide?

The synthesis typically involves nucleophilic substitution between a halogenated acetamide precursor (e.g., 2-bromo-N-(2-methoxyphenyl)butanamide) and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol under basic conditions (e.g., Et₃N). Purification via column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 2:1 to 1:1) yields the target compound. Characterization relies on 1H^1H and 13C^{13}C NMR to confirm regioselectivity and purity .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Confirm methoxy (δ ~3.8 ppm), sulfanyl (δ ~4.1–4.3 ppm), and aromatic proton environments (δ 7.2–8.3 ppm).
  • LCMS : Verify molecular ion peaks (e.g., [M+H]+^+) and retention times (e.g., tR_R ~2.7–3.0 min) for purity >95% .
  • Elemental analysis : Validate stoichiometry (C, H, N, S content).

Q. What are the key physicochemical properties influencing solubility and stability?

  • LogP : Predicted >3 due to hydrophobic triazinoindole and methoxyphenyl groups, suggesting poor aqueous solubility.
  • Stability : Susceptible to oxidation at the sulfanyl group; store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with substituted aryl groups?

  • Electrophile design : Use electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring to enhance electrophilicity of the acetamide precursor.
  • Base selection : Replace Et₃N with DBU for sterically hindered substrates to reduce side reactions.
  • Temperature control : Perform reactions at 0°C to room temperature to avoid decomposition of the triazinoindole thiol .

Q. How to resolve contradictions in reported bioactivity data (e.g., Pseudomonas aeruginosa vs. Candida albicans)?

  • Target specificity : Use molecular docking to compare binding affinities to targets like MvfR (P. aeruginosa) vs. CYP51 (C. albicans). For example, triazinoindole derivatives show stronger binding to MvfR (−11.5 kcal/mol) than CYP51 (−8.5 kcal/mol) due to hydrophobic pocket compatibility .
  • Biofilm vs. planktonic assays : Biofilm-grown P. aeruginosa may exhibit reduced susceptibility due to extracellular polymeric substance (EPS) barriers. Pre-treat with EPS disruptors (e.g., DNase I) to enhance compound penetration .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies of this compound?

  • Core modifications : Replace the methoxyphenyl group with pyridinyloxy (e.g., 4-pyridin-2-yloxyphenyl) to enhance hydrogen bonding.
  • Sulfanyl-to-sulfonyl oxidation : Test if sulfonyl analogs improve metabolic stability but reduce target engagement.
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) and time-kill kinetics to correlate substituent effects with antimicrobial potency .

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress response in HepG2 vs. apoptosis in A549).
  • Metabolite screening : Use LC-HRMS to detect reactive metabolites (e.g., epoxides) that may explain hepatotoxicity .

Methodological Challenges and Solutions

Q. How to design experiments for evaluating synergistic effects with existing antibiotics?

  • Checkerboard assays : Combine the compound with ciprofloxacin at sub-MIC concentrations. Calculate FIC (Fractional Inhibitory Concentration) indices; synergy is defined as FIC ≤0.5.
  • Mechanistic validation : Use qRT-PCR to measure downregulation of quorum-sensing genes (e.g., lasI, rhlI) in P. aeruginosa when co-administered with tobramycin .

Q. What computational tools are recommended for predicting metabolic pathways?

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., N-demethylation at the triazinoindole core).
  • Docking validation : Cross-reference with crystal structures of human CYP3A4 to assess metabolic liability .

Data Interpretation and Validation

Q. How to reconcile conflicting NMR and LCMS data during purity assessment?

  • Impurity profiling : Use preparative HPLC to isolate minor peaks and characterize via high-resolution MS/MS.
  • Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free from water to prevent peak splitting in NMR .

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